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Compound of Interest

Compound Name: TP-3654

Cat. No.: B611452 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount. This guide provides a comparative analysis of the off-target

kinase inhibition profile of TP-3654, a second-generation PIM kinase inhibitor, against other

relevant compounds. The data presented herein is compiled from publicly available

experimental findings to facilitate an objective assessment of TP-3654's specificity.

TP-3654 is an investigational oral inhibitor of PIM kinases, a family of serine/threonine kinases

(PIM1, PIM2, and PIM3) implicated in various cancers.[1][2][3] Its predecessor, SGI-1776, was

a first-generation pan-PIM kinase inhibitor whose clinical development was halted due to off-

target effects.[4] This guide compares the kinase inhibition profiles of TP-3654 with SGI-1776,

another PIM kinase inhibitor AZD1208, and GDC-0349, an mTOR inhibitor, to provide a

comprehensive overview of their relative selectivities.

Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential for adverse effects. A broad off-target profile can lead to unintended biological

consequences, while a highly selective inhibitor offers a more targeted therapeutic approach.

The following table summarizes the available quantitative data on the kinase inhibition profiles

of TP-3654 and its comparators.
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Kinase
TP-3654 (Kᵢ,
nM)

SGI-1776 (IC₅₀,
nM)

AZD1208 (IC₅₀,
nM)

GDC-0349 (Kᵢ,
nM)

PIM1 5[5][6] 7[7] 0.4[8][9] -

PIM2 239[6] 363[7] 5.0[8][9] -

PIM3 42[5][6] 69[7] 1.9[8][9] -

mTOR - - - 3.8[6]

FLT3 - 44[7][10] No Inhibition -

Haspin - 34[10] - -

Summary of Off-Target Screening:

TP-3654: A screen against a panel of 340 kinases at a 1 µM concentration revealed that 38

kinases were inhibited by more than 50%. Subsequent IC₅₀ determinations for these 38

protein kinases and 4 lipid kinases (PI3K family) identified 22 kinases with IC₅₀ values below

300 nM. Notably, TP-3654 demonstrates at least a 10-fold greater selectivity for PIM1

compared to any other kinase tested.[11]

SGI-1776: In addition to the PIM kinases, SGI-1776 has been shown to inhibit Fms-like

tyrosine kinase 3 (FLT3) and Haspin.[7][10]

AZD1208: This pan-PIM kinase inhibitor exhibits greater than 43-fold higher affinity for PIM

kinases over a range of other kinases.[8] A screen against 442 kinases showed that besides

the three PIM isoforms, 13 other kinases were inhibited by 50% or more.[12]

GDC-0349: As a selective mTOR inhibitor, it has demonstrated remarkable selectivity over a

panel of 266 kinases, including all isoforms of PI3K.[6]

PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT

and PI3K/AKT/mTOR pathways. They play a crucial role in regulating cell cycle progression,

apoptosis, and transcription, making them attractive targets for cancer therapy.
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PIM Kinase Signaling Pathway Diagram
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The determination of kinase inhibition is crucial for characterizing the potency and selectivity of

inhibitors. A widely accepted and robust method for this is the radiometric kinase filter binding

assay.

Radiometric Kinase Filter Binding Assay
This assay is considered the "gold standard" for quantifying kinase activity and inhibition.[13]

[14] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate,

providing a direct measure of enzymatic activity.
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Radiometric Kinase Inhibition Assay Workflow
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Workflow for a Radiometric Kinase Assay
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Detailed Method:

Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific

peptide or protein substrate, a suitable reaction buffer, and the test inhibitor (e.g., TP-3654)

at various concentrations.

Reaction Initiation: The enzymatic reaction is initiated by the addition of a solution containing

a known concentration of ATP and a tracer amount of radiolabeled ATP, typically [γ-³²P]ATP

or [γ-³³P]ATP.

Incubation: The reaction is allowed to proceed for a defined period at an optimal

temperature, usually 30°C.

Reaction Termination and Substrate Capture: An aliquot of the reaction mixture is spotted

onto a phosphocellulose filter paper. The filter specifically binds the peptide or protein

substrate.

Washing: The filters are washed multiple times with a wash buffer (e.g., phosphoric acid) to

remove unincorporated radiolabeled ATP.

Drying: The washed filters are dried completely.

Quantification: The amount of radioactivity incorporated into the substrate on the filter is

quantified using a scintillation counter or a phosphorimager.

Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to a

control reaction without the inhibitor. These data are then used to determine the half-maximal

inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of the compound.

Conclusion
The available data indicates that TP-3654 is a potent inhibitor of PIM kinases with a higher

degree of selectivity compared to the first-generation inhibitor SGI-1776, particularly concerning

off-target effects on kinases like FLT3. While TP-3654 does exhibit inhibitory activity against

other kinases at higher concentrations, it maintains a significant selectivity window for PIM1.

This improved selectivity profile suggests a potentially wider therapeutic index and a reduced

likelihood of off-target toxicities. Further comprehensive kinome-wide profiling at various

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b611452?utm_src=pdf-body
https://www.benchchem.com/product/b611452?utm_src=pdf-body
https://www.benchchem.com/product/b611452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentrations will continue to refine our understanding of TP-3654's precise selectivity and

guide its clinical development. This guide provides a foundational comparison to aid

researchers in their evaluation of this promising therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611452#tp-3654-off-target-kinase-inhibition-profile-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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